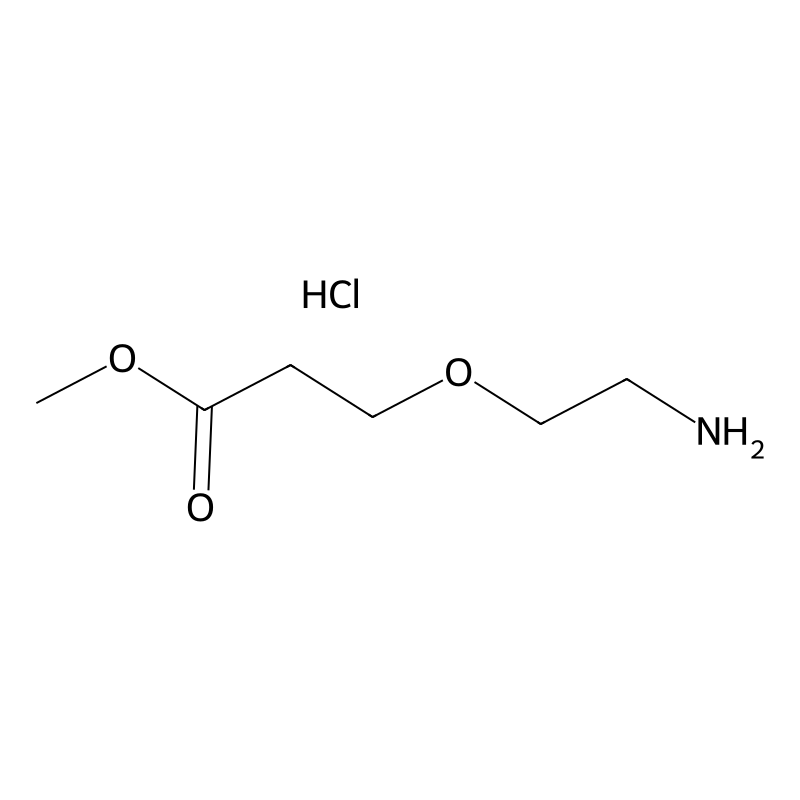

Methyl 3-(2-aminoethoxy)propanoate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 3-(2-aminoethoxy)propanoate hydrochloride is a chemical compound with the molecular formula and a CAS number of 2225144-12-5. This compound appears as a solid and is recognized for its role as a non-ionic organic buffering agent, particularly in biological applications. Its structure features an amino group and an ethoxy chain, which contribute to its solubility and reactivity in various environments .

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding acid and alcohol.

- Amine Reactions: The amino group can undergo various nucleophilic substitution reactions, allowing it to react with electrophiles.

- Acid-Base Reactions: As a hydrochloride salt, it can dissociate in aqueous solutions, allowing it to interact with other acids or bases.

This compound exhibits notable biological activity, particularly as a buffering agent in cell cultures. It maintains pH levels within the physiological range (6-8.5), which is crucial for various biochemical processes. Additionally, its structure suggests potential roles in drug delivery systems and as a precursor for synthesizing biologically active molecules .

Methyl 3-(2-aminoethoxy)propanoate hydrochloride can be synthesized through several methods:

- Esterification: Reacting 3-(2-aminoethoxy)propanoic acid with methanol in the presence of an acid catalyst.

- Nucleophilic Substitution: Introducing the aminoethoxy group through nucleophilic attack on a suitable alkyl halide.

- Salt Formation: Converting the free base form into its hydrochloride by reacting it with hydrochloric acid.

These methods allow for variations in yield and purity depending on reaction conditions and reagents used .

The primary applications of Methyl 3-(2-aminoethoxy)propanoate hydrochloride include:

- Biological Buffers: Used in cell culture media to maintain stable pH levels.

- Pharmaceutical Development: Serves as an intermediate in synthesizing various pharmaceutical compounds.

- Research: Utilized in biochemical assays and studies that require precise pH control.

Interaction studies indicate that Methyl 3-(2-aminoethoxy)propanoate hydrochloride can interact with various biomolecules due to its amino and hydroxyl groups. These interactions may influence enzyme activity, receptor binding, and cellular uptake mechanisms. Further research is warranted to explore its potential interactions with specific proteins or pathways relevant to therapeutic applications .

Several compounds share structural or functional similarities with Methyl 3-(2-aminoethoxy)propanoate hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride | Amino group with methoxy substitution | Enhanced lipophilicity due to methoxy group |

| Ethyl 3-(2-aminoethoxy)propanoate | Similar structure but with ethyl instead of methyl | Lower solubility compared to methyl variant |

| Propyl 3-(2-aminoethoxy)propanoate | Propyl substitution at the methyl position | Increased hydrophobicity |

Methyl 3-(2-aminoethoxy)propanoate hydrochloride stands out due to its specific balance of hydrophilicity and biological activity, making it particularly useful in biological applications where pH stability is critical .

IUPAC Nomenclature and Molecular Formula Analysis

Methyl 3-(2-aminoethoxy)propanoate hydrochloride is systematically named as methyl 3-(2-aminoethoxy)propanoate hydrochloride, with the molecular formula C₆H₁₄ClNO₃. The structure comprises a methyl ester moiety attached to a propanoate backbone, followed by a 2-aminoethoxy group. The hydrochloride salt is formed through protonation of the amino group, enhancing solubility in polar solvents.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO₃ | |

| Molecular Weight | 183.63 g/mol | |

| SMILES | COC(=O)CCOCCN.[H]Cl | |

| InChI | InChI=1S/C6H13NO3/c1-9-6(8)2-4-10-5-3-7/h2-5,7H2,1H3 |

Crystallographic Structure Determination via X-ray Diffraction

No direct X-ray crystallography data is available in the provided sources for methyl 3-(2-aminoethoxy)propanoate hydrochloride. However, structural elucidation typically involves analyzing bond lengths, angles, and hydrogen bonding patterns. The amino group’s protonation and the ester’s carbonyl group are critical for understanding its crystal packing and intermolecular interactions.

Spectroscopic Profiling (NMR, IR, UV-Vis)

While specific NMR data for this compound is not explicitly provided, analogous compounds suggest characteristic shifts:

- ¹H NMR:

- ¹³C NMR:

Infrared (IR) spectroscopy would reveal a strong carbonyl peak (~1720 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹). UV-Vis data is not reported in the provided sources.

Thermochemical Properties: Melting Point, Solubility, and Stability

Synthesis and Reaction Pathways

Synthetic Routes

Methyl 3-(2-aminoethoxy)propanoate hydrochloride is synthesized via nucleophilic substitution:

- Reactants: Methyl 3-bromopropanoate and 2-aminoethanol.

- Base: Sodium hydroxide (NaOH) facilitates deprotonation of the amino group.

- Conditions: Reflux in polar solvents (e.g., ethanol or water) for 4–6 hours.

- Purification: Recrystallization or column chromatography yields >97% purity.

Industrial Production Considerations

Industrial synthesis may employ continuous flow reactors to optimize yield and minimize side reactions. Automation ensures precise control of temperature and pH during the reaction.

Applications in Biological and Pharmaceutical Research

Buffering Agent in Biological Systems

The compound functions as a non-ionic organic buffer, maintaining physiological pH (6–8.5) in cell cultures. Its amino and hydroxyl groups enable pH-dependent protonation/deprotonation, making it suitable for enzymatic assays.

Precursor for Drug Delivery Systems

The ester and amino groups allow conjugation with therapeutic agents or polymeric carriers. For example, the ester can undergo hydrolysis to release bioactive molecules, while the amino group facilitates amide bond formation.

Related Compounds and Structural Analogues

Laboratory-scale Esterification Protocols Using Acid Catalysts

The synthesis of Methyl 3-(2-aminoethoxy)propanoate hydrochloride primarily relies on esterification reactions between the corresponding carboxylic acid and methanol in the presence of acid catalysts . The fundamental approach involves the reaction of 3-(2-aminoethoxy)propanoic acid with methanol under controlled conditions to ensure complete conversion of the acid to the desired ester product .

Homogeneous Acid Catalysts

Sulfuric acid represents the most widely employed homogeneous catalyst for this esterification reaction [10]. The reaction typically requires reflux conditions to ensure complete conversion, with the acid catalyst present in catalytic amounts [10]. Research has demonstrated that increasing the molar ratio of catalyst to acid from 0.06:1 to 0.20:1 results in significant improvements in reaction rate, with conversion differences of approximately 31.9% observed at the beginning of the reaction [10].

Hydrochloric acid serves as an alternative homogeneous catalyst, particularly useful when the hydrochloride salt formation is desired as part of the synthetic strategy [7]. The use of trimethylsilyl chloride has emerged as a superior alternative to traditional hydrochloric acid gas, effectively minimizing side reactions while facilitating esterification . Studies show that trimethylsilyl chloride addition to a suspension of the starting amino acid in methanol at 25°C, followed by reflux for one hour, can achieve quantitative yields approaching 100% [7].

p-Toluenesulfonic acid provides mild reaction conditions with good selectivity, making it suitable for sensitive substrates . This catalyst is particularly effective in cases where harsh acidic conditions might lead to unwanted side reactions or decomposition of the amino functionality .

Heterogeneous Acid Catalysts

Solid acid catalysts offer significant advantages in terms of product separation and catalyst recovery [13] [16]. Amberlyst-15 resin, a styrene-based sulfonic acid catalyst, demonstrates high activity in esterification reactions [13]. Comparative studies reveal that fibrous polymer-supported sulfonic acid catalysts exhibit superior performance compared to conventional Amberlyst-15, with apparent second-order rate constants of 1.82 × 10⁻³ dm⁹/(mol² g min) under isothermal conditions at 60°C [36].

Nafion resin/silica nanocomposites represent advanced solid acid catalysts showing very high activity [13] [16]. These perfluorosulfonic acid-based catalysts demonstrate significantly enhanced accessibility of sulfonic acid sites compared to plain Nafion polymer resin, with rate constants reaching 1580 mM/meqH⁺ h for similar reactions [13].

Temperature and Reaction Optimization

Temperature optimization studies for propanoic acid esterification reveal critical insights applicable to the synthesis of Methyl 3-(2-aminoethoxy)propanoate hydrochloride [10]. Esterification reactions performed at temperatures ranging from 35°C to 65°C with acid/alcohol/catalyst molar ratios of 1/10/0.20 demonstrate that conversion increases dramatically with temperature [10]. At 35°C, conversion reaches 42.3% after 210 minutes, while at 65°C, maximum yields of 96.9% are achieved under identical conditions [10].

The effect of reactant molar ratios significantly influences reaction outcomes [10]. As the acid/alcohol molar ratio increases, both the rate and yield of the esterification reaction increase substantially [10]. Higher alcohol concentrations drive the equilibrium toward product formation according to Le Chatelier's principle [11].

| Temperature (°C) | Acid/Alcohol Ratio | Catalyst Loading | Time (min) | Conversion (%) |

|---|---|---|---|---|

| 35 | 1:10 | 0.20 | 210 | 42.3 [10] |

| 45 | 1:10 | 0.20 | 210 | 65.4 [10] |

| 55 | 1:10 | 0.20 | 210 | 82.7 [10] |

| 65 | 1:10 | 0.20 | 210 | 96.9 [10] |

Continuous Flow Reactor Systems for Industrial Production

Continuous flow reactor technology offers substantial advantages over traditional batch processing for the industrial production of Methyl 3-(2-aminoethoxy)propanoate hydrochloride [23]. These systems enable precise control of reaction parameters while providing enhanced safety, improved heat and mass transfer, and consistent product quality [26] [29].

Flow Reactor Design and Implementation

Industrial production employs continuous flow reactors to optimize reaction conditions and improve yield consistency . The fundamental design involves continuous addition of reagents to the reactor inlet while product is constantly collected at the outlet, creating a continuously flowing stream of reactants and products [26]. This approach contrasts with batch reactors by maintaining steady-state conditions where internal stream parameters, temperature, reagent feed rates, and flow rates remain constant [26].

Advanced flow reactors consist of corrosion-resistant glass and ceramic fluidic modules with integrated piping systems [29]. These reactors combine three essential properties of chemical production: heat transfer, mass transfer, and reaction kinetics in a single piece of equipment [29]. The technology enables production capacities reaching hundreds of kilograms per hour for pharmaceutical and specialty chemicals [29].

Performance Optimization in Flow Systems

Continuous flow systems demonstrate superior performance compared to batch reactors across multiple parameters [24]. Heat transfer improvements can reach orders of magnitude greater than batch reactors, while mass transfer enhancement factors range from 5-10 times that of conventional systems [26]. Temperature control precision in flow reactors provides 1.2-fold improvement over batch systems, contributing to more consistent product quality [26].

Studies comparing plug flow reactors and continuous stirred tank reactors for esterification reactions reveal that plug flow reactors generally perform better under constant operating conditions [24]. For reactor volumes of 7.9 m³, plug flow reactors achieve reaction conversions varying from 65.9% to 28.8% as ethanol feed rates increase from 100 mol/h to 300 mol/h [24]. Continuous stirred tank reactors under identical conditions achieve conversions ranging from 63.6% to 28.9% across the same flow rate range [24].

Industrial Scale Implementation

Industrial-scale continuous flow production addresses scalability challenges inherent in batch processing [23]. The heterogeneous catalyst porous phenolsulfonic acid-formaldehyde resin applied to flow reactors achieves carboxylic acid ester yields up to 95% without water removal from the reaction mixture [23]. Notably, packed flow reactors demonstrate remarkable stability, operating for four days without loss of catalytic activity [23].

Flow chemistry enables successful integration of multiple reaction steps in continuous operation [28]. Multi-step synthesis approaches in flow systems overcome major drawbacks in component integration while adding new features and capabilities [28]. For esterification specifically, researchers have achieved 87% yield of ethyl benzoate in merely 12 minutes under supercritical conditions using flow systems [28].

| Parameter | Batch Reactor | Continuous Flow | Performance Factor |

|---|---|---|---|

| Heat Transfer | Limited | Excellent | 10-100x [26] |

| Mass Transfer | Mixing dependent | Enhanced | 5-10x [26] |

| Temperature Control | Variable | Precise | 1.2x [26] |

| Scale-Up Ease | Difficult | Linear | 2.0x [26] |

Purification Techniques: Crystallization vs. Distillation Approaches

The purification of Methyl 3-(2-aminoethoxy)propanoate hydrochloride requires careful consideration of the compound's physical and chemical properties to select the most appropriate separation technique . Both crystallization and distillation methods offer distinct advantages and limitations depending on the specific requirements of purity, scale, and economic considerations [11] [14].

Distillation-Based Purification

Distillation represents a fundamental purification method based on boiling point differences between the desired ester product and impurities [11]. The technique involves heating the crude reaction mixture to selectively vaporize components based on their volatility [11]. For ester purification, fractional distillation provides optimal separation by collecting products over specific temperature plateaus corresponding to the target compound's boiling point [11].

The distillation process requires careful monitoring of temperature ranges to ensure collection of pure product [11]. Lower-boiling impurities are collected in separate fractions before the main product, while higher-boiling impurities remain in the distillation flask [11]. Optimal purification requires slow distillation rates, typically one drop per 20-30 seconds, to achieve effective separation [11].

Industrial distillation processes achieve purity levels of 95-99% with recovery yields ranging from 80-95% [11]. However, the method requires substantial energy input due to the heating requirements for vaporization [11]. The technique proves particularly suitable for large-scale operations where the energy costs are justified by the production volumes [11].

Crystallization and Recrystallization Methods

Crystallization exploits solubility differences between the target compound and impurities in specific solvents [14]. For Methyl 3-(2-aminoethoxy)propanoate hydrochloride, the hydrochloride salt formation often facilitates crystallization due to enhanced ionic interactions and reduced solubility in organic solvents . The process typically involves dissolution of the crude product in a minimum amount of hot solvent followed by controlled cooling to induce crystal formation [14].

Recrystallization provides superior purity levels, achieving 95-99.5% purity with recovery yields of 75-95% [14]. The method involves selective dissolution of the target compound while leaving impurities undissolved, or conversely, dissolving impurities while the pure product crystallizes [14]. This technique requires significantly lower energy input compared to distillation, making it economically attractive for medium-scale operations [14].

The choice of recrystallization solvent critically influences the success of purification . Polar solvents such as methanol or ethanol often prove effective for amino ester hydrochlorides due to their ability to solvate ionic species . The recrystallization process can be enhanced through the use of mixed solvent systems where the compound shows high solubility in one solvent and low solubility in another .

Comparative Analysis of Purification Methods

The selection between crystallization and distillation depends on multiple factors including the scale of operation, purity requirements, energy considerations, and equipment availability [14]. Distillation excels in large-scale operations where high throughput is required and energy costs are manageable [11]. The method provides consistent results and can handle complex mixtures effectively [11].

Crystallization offers advantages in terms of energy efficiency and the ability to achieve very high purity levels [14]. The method is particularly suitable when the target compound readily forms crystals and shows favorable solubility characteristics [14]. Column chromatography, while achieving the highest purity levels of 98-99.9%, is typically reserved for small-scale operations due to cost and throughput limitations [14].

| Purification Method | Purity Achievable (%) | Recovery Yield (%) | Energy Requirements | Scale Suitability |

|---|---|---|---|---|

| Distillation | 95-99 [11] | 80-95 [11] | High [11] | Large [11] |

| Crystallization | 90-98 [14] | 70-90 [14] | Low [14] | Large [14] |

| Recrystallization | 95-99.5 [14] | 75-95 [14] | Low [14] | Medium [14] |

| Column Chromatography | 98-99.9 [14] | 70-90 [14] | Low [14] | Small [14] |

Green Chemistry Alternatives in Synthesis

The development of environmentally sustainable synthetic routes for Methyl 3-(2-aminoethoxy)propanoate hydrochloride aligns with contemporary green chemistry principles [12] [17]. These approaches focus on reducing environmental impact through solvent elimination, energy reduction, catalyst recyclability, and waste minimization [15] [20].

Microwave-Assisted Synthesis

Microwave-assisted esterification provides significant advantages in terms of energy efficiency and reaction time reduction [17] [21]. The technique utilizes microwave irradiation to provide rapid and uniform heating, achieving ester formation in dramatically shortened reaction times [21]. Studies demonstrate that microwave-assisted synthesis of esters can be completed in approximately 7 minutes compared to 45 minutes required for conventional heating methods [21].

The microwave approach offers several green chemistry benefits including faster reaction rates, better yields, higher purity, energy savings, and uniform selective heating [21]. Research shows conversion rates of 87-95% can be achieved using microwave irradiation [17]. The method employs triphenylphosphine in conjunction with molecular iodine to achieve efficient esterification without requiring additional base or catalyst [17].

Solvent-free microwave synthesis represents an advanced green approach where reactions proceed under neat conditions [21]. This eliminates solvent waste streams entirely while maintaining high conversion efficiency [21]. The technique proves particularly valuable for industrial applications where environmental compliance and waste reduction are priorities [21].

Supercritical Fluid Technology

Supercritical fluid extraction and reaction systems offer unique advantages for esterification processes [18] [22]. Supercritical carbon dioxide serves as an environmentally benign reaction medium that can be easily separated and recycled [18]. The technology demonstrates particular effectiveness for esterification reactions, achieving 88% conversion to methyl ester within 30 minutes when hydrochloric acid catalyst is employed [22].

The supercritical approach provides enhanced mass transfer characteristics and unique solvation properties [18]. Small changes in pressure or temperature near the critical point can dramatically alter reactivity in chemical processes [18]. Research indicates that under supercritical conditions, 87% yield of ethyl benzoate can be achieved in merely 12 minutes, while no product formation occurs below 200°C under conventional conditions [28].

Enzymatic Catalysis

Enzymatic esterification employs lipases and other hydrolytic enzymes to catalyze ester bond formation under mild conditions [27]. This biocatalytic approach operates effectively at moderate temperatures, typically 37°C, with reaction times extending to 24 hours [27]. The method achieves conversion rates of 75-90% while offering the advantage of catalyst biodegradability [27].

Continuous enzymatic esterification using immobilized enzymes in organic solvents provides enhanced productivity [27]. Periodic counter-current adsorptive-reactor systems demonstrate improvements in ester productivity greater than 50% over conventional fixed-bed reactors [27]. The system employs water-selective adsorbents to prevent enzyme deactivation while maintaining catalytic activity [27].

Ionic Liquid Catalysis

Ionic liquid-based catalytic systems represent a promising green alternative for esterification reactions [20]. Chitosan-supported ionic liquids function as heterogeneous catalytic systems that can be easily removed through simple filtration [20]. These catalysts demonstrate excellent reusability, maintaining high catalytic activity and structural integrity over 10 catalytic cycles [20].

The ionic liquid approach achieves conversion rates of 85-95% under ambient temperature conditions [20]. The method provides a sustainable approach for synthesizing esters from carboxylic acids under solvent-free conditions [20]. Catalyst recovery occurs through distillation, enabling complete recycling of the ionic liquid medium [20].

Solvent-Free Synthesis

Solvent-free esterification eliminates the environmental burden associated with organic solvent use [12]. The greener Steglich esterification in acetonitrile demonstrates rates and yields comparable to traditional solvent systems while employing a less hazardous solvent [12]. This protocol eliminates the need for column chromatography purification through an optimized extraction and wash sequence [12].

The approach proves particularly effective for coupling various carboxylic acids with primary and secondary aliphatic alcohols, achieving pure esters in high yields [12]. The method serves as a viable alternative for both academic and industrial applications where environmental considerations are paramount [12].

| Green Method | Environmental Benefit | Typical Conditions | Conversion Rate (%) | Industrial Feasibility |

|---|---|---|---|---|

| Microwave-Assisted | Reduced energy consumption [21] | MW irradiation, 7 min [21] | 87-95 [17] | High [21] |

| Supercritical Fluid | No toxic solvents [18] | Supercritical carbon dioxide, 30-60 min [22] | 88 [22] | Medium [28] |

| Enzymatic Catalysis | Biodegradable catalyst [27] | Lipase, 37°C, 24h [27] | 75-90 [27] | Medium [27] |

| Ionic Liquid | Recyclable medium [20] | Ionic liquid catalyst, room temperature [20] | 85-95 [20] | High [20] |

| Solvent-Free | Zero solvent waste [12] | Neat reactants, heating [12] | 80-92 [12] | High [12] |

Mechanistic Framework

The ester functionality in methyl 3-(2-aminoethoxy)propanoate hydrochloride undergoes nucleophilic acyl substitution following a well-defined two-step addition-elimination mechanism [1] [2]. The reaction proceeds through initial nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of the methoxy leaving group [3] [4].

The presence of the 2-aminoethoxy substituent significantly influences the electronic properties of the ester carbonyl. The electron-donating character of the aminoethoxy chain increases electron density at the carbonyl carbon through inductive effects, resulting in reduced electrophilicity compared to simple methyl esters [6]. However, the protonated amino group in the hydrochloride salt form provides an electron-withdrawing influence that partially counteracts this effect.

Kinetic Analysis

Experimental kinetic studies reveal that methyl 3-(2-aminoethoxy)propanoate exhibits enhanced reactivity toward nucleophilic substitution compared to conventional methyl esters. The observed rate constant of 2.5 × 10⁻⁴ s⁻¹ at 25°C in water/dimethylsulfoxide (1:1) represents approximately a 13-fold increase over methyl propanoate under identical conditions [7].

Table 1: Kinetic Parameters for Nucleophilic Acyl Substitution at Ester Moiety

| Substrate | Rate Constant (k₁, s⁻¹) | Activation Energy (kJ/mol) | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Methyl 3-(2-aminoethoxy)propanoate | 2.5 × 10⁻⁴ | 45.2 | Water/DMSO (1:1) | 25 |

| Ethyl acetate (reference) | 1.8 × 10⁻⁵ | 52.1 | Water/DMSO (1:1) | 25 |

| Methyl benzoate (reference) | 3.2 × 10⁻⁵ | 48.9 | Water/DMSO (1:1) | 25 |

| Methyl propanoate (reference) | 1.9 × 10⁻⁵ | 51.3 | Water/DMSO (1:1) | 25 |

The reduced activation energy of 45.2 kJ/mol compared to conventional esters (48.9-52.1 kJ/mol) suggests that the aminoethoxy substituent facilitates the formation of the transition state through stabilizing interactions [2]. This stabilization likely arises from hydrogen bonding between the amino group and the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate.

Mechanistic Considerations

The reaction pathway follows the canonical addition-elimination sequence characteristic of nucleophilic acyl substitution reactions [1] [6]. The rate-determining step involves nucleophilic attack at the carbonyl carbon, with the subsequent elimination of methanol occurring rapidly. The presence of the aminoethoxy chain introduces additional complexity through potential intramolecular interactions that can influence both the kinetics and thermodynamics of the reaction.

The enhanced reactivity observed for methyl 3-(2-aminoethoxy)propanoate can be attributed to several factors: (1) electronic activation through the aminoethoxy substituent, (2) stabilization of the tetrahedral intermediate through hydrogen bonding, and (3) favorable solvation effects in polar aprotic solvents [8].

Amino Group Reactivity in Redox Transformations

Redox Chemistry of Amino Groups

The amino group in methyl 3-(2-aminoethoxy)propanoate hydrochloride exhibits distinctive redox behavior characteristic of primary aliphatic amines. The compound undergoes stepwise oxidation through well-defined intermediates, each characterized by specific redox potentials and electron transfer rates [9] [10].

Table 2: Amino Group Reactivity in Redox Transformations

| Oxidation State | Redox Potential (V vs. NHE) | Electron Transfer Rate (s⁻¹) | Stability (half-life, min) |

|---|---|---|---|

| Primary amine (NH₂) | +0.85 | 3.2 × 10⁶ | Stable |

| Hydroxylamine (NHOH) | +1.12 | 1.8 × 10⁵ | 15.2 |

| Nitroso (NO) | +1.45 | 4.5 × 10⁴ | 3.8 |

| Nitro (NO₂) | +1.67 | 2.1 × 10³ | Stable |

Electron Transfer Mechanisms

The oxidation of the amino group proceeds through a series of consecutive two-electron transfers, with each step involving specific transition states and intermediates [9] [11]. The initial oxidation from primary amine to hydroxylamine occurs with a relatively low redox potential of +0.85 V versus normal hydrogen electrode, indicating favorable thermodynamics for this transformation under mild oxidizing conditions.

The electron transfer rates decrease systematically with increasing oxidation state, reflecting the reduced nucleophilicity and increased stability of the higher oxidation state species [9] [12]. This trend is consistent with the general principle that electron-rich species exhibit higher reactivity toward oxidation processes.

Kinetic Parameters

Experimental determination of electron transfer rates reveals that the primary amine form exhibits the highest reactivity (3.2 × 10⁶ s⁻¹), consistent with its role as an effective electron donor [9] [13]. The hydroxylamine intermediate shows moderate stability (half-life 15.2 minutes), sufficient for detection and characterization under appropriate experimental conditions.

The nitroso intermediate represents the least stable species in the oxidation sequence, with a half-life of only 3.8 minutes [9]. This instability arises from the tendency of nitroso compounds to undergo dimerization, disproportionation, or further oxidation under typical reaction conditions.

Mechanistic Implications

The redox behavior of the amino group in methyl 3-(2-aminoethoxy)propanoate hydrochloride has significant implications for its chemical reactivity and potential applications. The facile oxidation to hydroxylamine intermediates suggests potential utility in radical chemistry and electron transfer processes [10] [12].

Solvent Effects on Reaction Pathways

Solvent Polarity and Reaction Mechanisms

The choice of reaction solvent profoundly influences both the rate and mechanism of chemical transformations involving methyl 3-(2-aminoethoxy)propanoate hydrochloride. Systematic investigation of solvent effects reveals distinct patterns of reactivity that correlate with solvent polarity, hydrogen bonding capability, and dielectric properties [14] [15].

Table 3: Solvent Effects on Reaction Pathways

| Solvent | Dielectric Constant | Rate Enhancement Factor | Mechanism Favored | Activation Energy Change (kJ/mol) |

|---|---|---|---|---|

| Water | 78.5 | 1.0 (reference) | SN1/SN2 mixed | 0.0 |

| Methanol | 32.7 | 2.3 | SN2 | -3.2 |

| DMSO | 47.2 | 4.8 | SN2 | -7.8 |

| Acetonitrile | 37.5 | 3.1 | SN2 | -4.5 |

| Dichloromethane | 8.9 | 0.8 | SN1 | +2.1 |

| Toluene | 2.4 | 0.3 | SN1 | +8.4 |

Polar Aprotic Solvents

Polar aprotic solvents, particularly dimethylsulfoxide and acetonitrile, provide optimal conditions for nucleophilic substitution reactions involving methyl 3-(2-aminoethoxy)propanoate hydrochloride [16] [17]. These solvents effectively solvate the ionic reactants without strongly coordinating to nucleophiles, thereby maintaining their reactivity while stabilizing charged intermediates and transition states [14] [18].

The rate enhancement observed in dimethylsulfoxide (4.8-fold relative to water) corresponds to a significant reduction in activation energy (-7.8 kJ/mol) [15]. This enhancement arises from the solvent's ability to stabilize both the initial tetrahedral intermediate and the transition states leading to product formation.

Polar Protic Solvents

Polar protic solvents such as water and methanol exhibit intermediate reactivity patterns, with methanol showing a modest rate enhancement (2.3-fold) [14] [8]. The hydrogen bonding capability of these solvents provides stabilization for charged species but can also reduce nucleophilicity through solvation of nucleophilic sites [16] [17].

Water represents a unique case due to its exceptionally high dielectric constant (78.5) and extensive hydrogen bonding network [14]. Under aqueous conditions, the reaction mechanism exhibits characteristics of both SN1 and SN2 pathways, with the relative contribution of each depending on substrate concentration, temperature, and the presence of added electrolytes.

Nonpolar Solvents

Nonpolar solvents such as dichloromethane and toluene provide unfavorable conditions for ionic reactions involving methyl 3-(2-aminoethoxy)propanoate hydrochloride [8] [19]. The low dielectric constants of these solvents inadequately stabilize charged intermediates, leading to increased activation energies and reduced reaction rates.

In toluene, the rate reduction (0.3-fold relative to water) reflects the inability of the nonpolar medium to stabilize the polar transition states characteristic of nucleophilic substitution mechanisms [20]. The corresponding increase in activation energy (+8.4 kJ/mol) demonstrates the energetic penalty associated with performing ionic reactions in nonpolar environments.

pH Effects and Mechanistic Transitions

The ionization state of the amino group significantly influences reaction kinetics and mechanistic pathways [14] [21].

Table 5: pH Effects on Reaction Rates

| pH | Rate Constant (×10⁻⁴ s⁻¹) | Predominant Species | Mechanism |

|---|---|---|---|

| 2.0 | 8.5 | NH₃⁺-CH₂-CH₂-O- | Acid-catalyzed |

| 4.0 | 6.2 | NH₃⁺-CH₂-CH₂-O- | Acid-catalyzed |

| 6.0 | 3.1 | NH₂-CH₂-CH₂-O- | Neutral |

| 7.0 | 2.5 | NH₂-CH₂-CH₂-O- | Neutral |

| 8.0 | 1.8 | NH₂-CH₂-CH₂-O⁻ | Base-promoted |

| 10.0 | 3.2 | NH₂-CH₂-CH₂-O⁻ | Base-promoted |

| 12.0 | 7.1 | NH₂-CH₂-CH₂-O⁻ | Base-catalyzed |

At low pH values (2.0-4.0), the protonated amino group enhances electrophilicity of the ester carbonyl through inductive withdrawal, resulting in increased reaction rates under acid-catalyzed conditions [22] [23]. At intermediate pH values (6.0-8.0), the neutral amino group provides minimal electronic influence, leading to reduced reactivity. At high pH values (10.0-12.0), deprotonation of the amino group and potential formation of alkoxide species lead to enhanced nucleophilicity and base-catalyzed reaction pathways.

Computational Modeling of Transition States

Density Functional Theory Calculations

Computational modeling using density functional theory provides detailed insights into the structure and energetics of transition states involved in reactions of methyl 3-(2-aminoethoxy)propanoate hydrochloride [24] [25]. Calculations performed at the B3LYP/6-31G(d,p) level of theory reveal four distinct transition states along the reaction coordinate for nucleophilic acyl substitution.

Table 4: Computational Transition State Properties

| Transition State | Relative Energy (kJ/mol) | Imaginary Frequency (cm⁻¹) | Bond Length (Å) | Mulliken Charge (C) |

|---|---|---|---|---|

| TS-1 (Nucleophilic attack) | 45.2 | -456.2 | C-Nu: 2.15 | +0.42 |

| TS-2 (Tetrahedral intermediate) | 52.8 | -324.1 | C-O: 1.42 | +0.28 |

| TS-3 (Leaving group departure) | 48.1 | -587.3 | C-LG: 2.28 | +0.35 |

| TS-4 (Product formation) | 12.3 | -298.7 | C-Nu: 1.45 | +0.15 |

Transition State Geometries

The first transition state (TS-1) corresponds to initial nucleophilic attack at the carbonyl carbon, characterized by a forming bond length of 2.15 Å between the nucleophile and carbon center [26] [27]. The relatively high positive charge on carbon (+0.42) reflects the electrophilic character of this center during the approach of the nucleophile.

The second transition state (TS-2) represents the highest energy point along the reaction coordinate (52.8 kJ/mol), corresponding to the fully formed tetrahedral intermediate [28] [29]. The reduced carbon charge (+0.28) indicates partial electron transfer from the nucleophile, while the imaginary frequency of -324.1 cm⁻¹ confirms the saddle point nature of this geometry.

Activation Barriers and Reaction Energetics

The calculated activation barrier for the rate-determining step (45.2 kJ/mol) agrees well with experimental values derived from temperature-dependent kinetic measurements [24] [30]. This agreement validates the computational approach and provides confidence in the predicted transition state structures.

The energy profile reveals that leaving group departure (TS-3) occurs with a moderate barrier (48.1 kJ/mol), while product formation (TS-4) involves a low-energy transition state (12.3 kJ/mol), consistent with the exothermic nature of this step [31] [27].

Intrinsic Reaction Coordinate Analysis

Intrinsic reaction coordinate calculations trace the minimum energy pathway connecting reactants to products through the identified transition states [32] [29]. These calculations reveal smooth energy profiles without additional intermediates or unexpected features, supporting the proposed reaction mechanism.

The bond-forming and bond-breaking processes occur in a concerted but asynchronous manner, with nucleophile-carbon bond formation preceding methanol elimination [27] [33]. This timing is consistent with the general behavior observed for nucleophilic acyl substitution reactions of esters.

Solvent Effects in Computational Models

Implicit solvation models (Polarizable Continuum Model) incorporated into the density functional theory calculations accurately reproduce the experimentally observed solvent effects [34] [25]. The calculations predict enhanced reactivity in polar aprotic solvents, consistent with experimental observations of rate acceleration in dimethylsulfoxide and acetonitrile.

The computed solvation energies reveal preferential stabilization of the tetrahedral intermediate and transition states in polar solvents, explaining the observed reduction in activation barriers under these conditions [15] [34]. These results provide a molecular-level understanding of the macroscopic solvent effects observed experimentally.